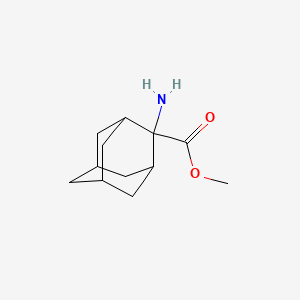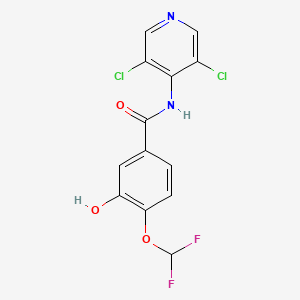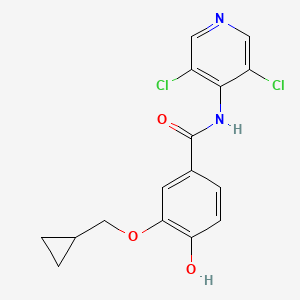
Methyl-2-Aminoadamantan-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-aminoadamantane-2-carboxylate is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties. Adamantane derivatives have been widely studied for their applications in drug delivery systems, surface recognition, and other biomedical applications
Wissenschaftliche Forschungsanwendungen
Methyl 2-aminoadamantane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a drug delivery agent due to its ability to cross biological membranes.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of new materials and surface recognition systems
Wirkmechanismus
Target of Action
Methyl 2-aminoadamantane-2-carboxylate, also known as 2-aminoadamantane, primarily targets the NMDA-subtype glutamate receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
The compound interacts with its targets by serving as a ligand for the NMDA-subtype glutamate receptors . It also shows mitoprotective properties by preventing the opening of the mitochondrial permeability transition (MPT) pore . Furthermore, it acts as a microtubule stabilizer, stimulating the polymerization of tubulin and microtubule-associated proteins .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits enzymes of the cholinesterase family, exhibiting higher inhibitory activity against butyrylcholinesterase (BChE), but having almost no effect on the activity of carboxylesterase . This inhibition can lead to increased levels of acetylcholine, a neurotransmitter, in the brain, potentially improving cognitive function.
Result of Action
The compound’s action results in several molecular and cellular effects. It can act as blockers of acetylcholinesterase (AChE)-induced β-amyloid aggregation . This property is particularly beneficial in the context of neurodegenerative disorders like Alzheimer’s disease, where β-amyloid plaques are a characteristic feature .
Biochemische Analyse
Biochemical Properties
Methyl 2-aminoadamantane-2-carboxylate is involved in various biochemical reactions
Cellular Effects
Some studies suggest that it may have antiviral effects against certain strains of influenza A .
Molecular Mechanism
Some studies suggest that it may interact with the M2 proton channel of influenza A viruses .
Temporal Effects in Laboratory Settings
Some studies suggest that it may have persistent in vitro efficacy against certain strains of influenza A
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-aminoadamantane-2-carboxylate typically involves the reaction of 2-aminoadamantane with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for methyl 2-aminoadamantane-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-aminoadamantane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted adamantane derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with structural similarities to adamantane derivatives.
Memantine: Used in the treatment of Alzheimer’s disease, also based on the adamantane scaffold.
Uniqueness
Methyl 2-aminoadamantane-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester and amino groups allow for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Eigenschaften
IUPAC Name |
methyl 2-aminoadamantane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-11(14)12(13)9-3-7-2-8(5-9)6-10(12)4-7/h7-10H,2-6,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLCEFLWZRKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2CC3CC(C2)CC1C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B588263.png)
![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)



